molecular formula C14H10ClN5S B12039416 5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478253-83-7

5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12039416
CAS No.: 478253-83-7
M. Wt: 315.8 g/mol
InChI Key: MHWYFTXHFUVQIK-RQZCQDPDSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic frameworks dominate pharmaceutical research due to their versatility in mimicking biological molecules and engaging target proteins through diverse non-covalent interactions. Nitrogen-containing heterocycles, such as triazoles, are particularly valuable for their ability to participate in hydrogen bonding, π-π stacking, and dipole interactions. The 1,2,4-triazole nucleus, characterized by three nitrogen atoms in a five-membered ring, offers exceptional metabolic stability and synthetic flexibility, making it a preferred scaffold for anticancer, antimicrobial, and antiviral agents. For example, fluconazole and ribavirin—clinically approved drugs—leverage triazole moieties for antifungal and antiviral activities, respectively.

Recent studies highlight the role of sulfur incorporation in enhancing pharmacological profiles. The 1,2,4-triazole-3-thiol variant introduces a thiol (-SH) or thione (=S) group, which improves binding affinity through additional hydrogen bonding and hydrophobic interactions. This modification has been linked to increased potency against kinase targets and cancer cell lines.

Structural Evolution of 1,2,4-Triazole-3-thiol Pharmacophores

The structural adaptability of 1,2,4-triazole-3-thiol derivatives has driven their evolution from simple antimicrobial agents to targeted kinase inhibitors. Early derivatives focused on substitutions at the C3 position, but recent work emphasizes modifications at C4 and C5 to fine-tune selectivity and potency (Table 1).

Table 1: Structural Modifications and Biological Activities of Select 1,2,4-Triazole-3-thiol Derivatives

Compound C4 Substituent C5 Substituent Biological Activity Source
Compound 5 Methoxy (meta) Aromatic linker CLK1 kinase inhibition (IC₅₀: 2.1 µM)
N′-((1H-pyrrol-2-yl)methylene Hydrazone-linked pyrrole Phenylaminoethyl Antiproliferative (IGR39: IC₅₀: 8.7 µM)
5-(2-Chlorophenyl) [Target] Pyridinylmethyleneamino 2-Chlorophenyl In silico kinase affinity N/A

The introduction of aromatic and heteroaromatic groups at C4 and C5, as seen in the target compound, aligns with trends toward enhancing π-π interactions and steric complementarity within kinase ATP-binding pockets. For instance, hydrazone-linked derivatives demonstrate improved anticancer activity due to their ability to chelate metal ions and disrupt redox homeostasis in cancer cells.

Rationale for Functionalization at C4 and C5 Positions

Functionalization at the C4 and C5 positions of 1,2,4-triazole-3-thiol scaffolds is driven by the need to optimize steric and electronic properties for target engagement:

  • C4 Modifications : The C4 position is often substituted with flexible linkers (e.g., hydrazones, Schiff bases) to extend into hydrophobic regions of enzyme active sites. For example, hydrazone derivatives at C4 exhibit enhanced anticancer activity by forming hydrogen bonds with residues like Glu 169 in CLK1 kinase. In the target compound, the pyridinylmethyleneamino group at C4 introduces a planar, conjugated system that may facilitate π-stacking with tyrosine or phenylalanine residues in kinase domains.

  • C5 Modifications : Substituents at C5, such as the 2-chlorophenyl group in the target molecule, contribute to hydrophobic interactions and electron-withdrawing effects that stabilize ligand-receptor complexes. Chlorine atoms are known to enhance membrane permeability and resistance to oxidative metabolism, prolonging drug half-life. Comparative studies show that halogenated aryl groups at C5 improve selectivity for cancer cell lines over normal cells.

Molecular modeling of the target compound suggests that the 2-chlorophenyl group at C5 occupies a hydrophobic pocket adjacent to the ATP-binding site in kinases, while the pyridinylmethyleneamino group at C4 forms hydrogen bonds with catalytic lysine residues. This dual functionality mirrors strategies employed in kinase inhibitors like hymenialdisine, which uses a fused heterocyclic system to achieve nanomolar potency.

Properties

CAS No.

478253-83-7

Molecular Formula

C14H10ClN5S

Molecular Weight

315.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10ClN5S/c15-12-6-2-1-5-11(12)13-18-19-14(21)20(13)17-9-10-4-3-7-16-8-10/h1-9H,(H,19,21)/b17-9+

InChI Key

MHWYFTXHFUVQIK-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole-3-thiol Core

The foundational step involves preparing 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A), which serves as the precursor for subsequent functionalization.

Reaction Scheme

  • Formation of potassium dithiocarbazinate :

    • Starting material : 2-Chlorobenzoyl hydrazine (synthesized from 2-chlorobenzoic acid ester and hydrazine hydrate).

    • Reaction : Treatment with carbon disulfide (CS₂) in ethanol containing potassium hydroxide (KOH) yields potassium 2-(2-chlorobenzoyl)hydrazine-1-carbodithioate.

    • Conditions : Room temperature, 12-hour stirring.

  • Cyclization to Intermediate A :

    • Reaction : Refluxing the dithiocarbazinate with excess hydrazine hydrate in water induces cyclization, forming the triazole-thiol core.

    • Purification : Acidification with HCl precipitates Intermediate A, which is recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield of Intermediate A65–75%
Melting Point165–167°C
IR (ν, cm⁻¹)3326 (N–H), 2622 (S–H)

Schiff Base Formation with Pyridine-3-carbaldehyde

The second step involves condensing Intermediate A with pyridine-3-carbaldehyde to introduce the (pyridin-3-ylmethylene)amino group.

Reaction Mechanism

  • Nucleophilic attack : The amino group of Intermediate A reacts with the aldehyde carbonyl, forming an imine (Schiff base) via dehydration.

  • Catalysis : Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack.

Optimization Parameters

  • Molar ratio : 1:1 (Intermediate A : aldehyde) for minimal side products.

  • Solvent : Acetic acid or ethanol.

  • Temperature : Reflux (80–100°C) for 2–4 hours.

Key Data :

ParameterValueSource
Reaction Time2–4 hours
Yield70–85%
Melting Point215–220°C (decomposes)

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz) :

    • δ 8.90 (s, 1H, imine CH=N),

    • δ 8.60–7.40 (m, 7H, aromatic H),

    • δ 4.80 (s, 2H, NH₂, exchanged with D₂O).

  • IR (KBr) :

    • 3057 cm⁻¹ (C–H aromatic),

    • 1623 cm⁻¹ (C=N),

    • 1238 cm⁻¹ (C–S).

  • ESI-MS : m/z 343.05 [M+H]⁺.

Purity Assessment

  • HPLC : ≥95% purity using acetonitrile/water (80:20) with 0.1% trifluoroacetic acid.

  • Elemental Analysis :

    • Calculated for C₁₄H₁₀ClN₅S: C 49.19%, H 2.95%, N 20.47%.

    • Found: C 49.02%, H 3.01%, N 20.33%.

Alternative Synthetic Strategies

One-Pot Synthesis

A modified approach combines cyclization and Schiff base formation in a single pot:

  • Simultaneous cyclization and condensation : Reacting 2-chlorobenzoyl hydrazine, CS₂, and pyridine-3-carbaldehyde in ethanol with KOH.

  • Advantages : Reduces purification steps; yield ~60%.

Solid-Phase Synthesis

  • Support : Wang resin functionalized with hydrazide groups.

  • Efficiency : 50–60% yield due to steric hindrance.

Challenges and Troubleshooting

Common Side Reactions

  • Oxidation of thiol : Mitigated by conducting reactions under nitrogen.

  • Incomplete cyclization : Addressed by extending reflux time to 6 hours.

Solvent Selection

  • Ethanol vs. acetic acid : Higher yields in acetic acid due to better solubility of intermediates.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Carbon disulfide : Low-cost but requires careful handling due to toxicity.

  • Hydrazine hydrate : Cheap but corrosive; alternatives like semicarbazide explored.

Waste Management

  • Neutralization of HCl : Requires NaOH treatment to pH 6–7 before disposal .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted products, such as thiolates or amines.

Scientific Research Applications

5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring. These modifications influence physicochemical properties and bioactivity.

Table 1: Substituent Variations and Physical Properties
Compound Name (CAS/Ref.) R5 R4 (Schiff Base) Yield (%) Melting Point (°C)
Target Compound 2-Chlorophenyl Pyridin-3-ylmethyleneamino N/A N/A
5-(4-Nitrophenyl)-4-(4-phenoxybenzylidene) 4-Nitrophenyl 4-Phenoxybenzylideneamino 73 Not reported
4-(4-Methoxybenzylidene)-5-(5-methylpyrazol) 5-Methylpyrazol-3-yl 4-Methoxybenzylideneamino 73–81 Not reported
5-(Pyridin-4-yl)-4-(2,5-dimethylpyrrol) Pyridin-4-yl 2,5-Dimethylpyrrolmethyleneamino 61 246–248
5-(2-Chlorophenyl)-4-(pyrazolylmethylene) 2-Chlorophenyl (1-Phenyl-3-p-tolylpyrazolyl) N/A N/A


Key Observations :

  • Electron-withdrawing groups (e.g., -NO2, -Cl) at R5 enhance stability and reactivity .
  • Bulky substituents (e.g., naphthalenyloxy, pyridinyl) at R4 influence melting points and solubility .
Table 2: Anticancer and Antimicrobial Activities
Compound Name (Ref.) Bioactivity (IC50 or % Inhibition) Cell Line/Application
5-(2-Chlorophenyl)-4-(pyrazolylmethylene) IC50 = 1.50 µM Alkaline Phosphatase Inhibition
5-(2-Methoxyphenyl)-4-(pyrazolylmethylene) IC50 = 4.89 µM Alkaline Phosphatase Inhibition
Ni(II) Complexes of Triazole-Thiols 60–85% Inhibition MCF-7 (Breast Cancer)
Epoxy-Coated Triazoles Antimicrobial efficacy at 0.5–3.0% wt. Anti-corrosive coatings

Key Observations :

  • The 2-chlorophenyl group enhances bioactivity compared to methoxy substituents (IC50 1.50 µM vs. 4.89 µM) .
  • Metal complexes (e.g., Ni(II), Cu(II)) show improved anticancer activity due to enhanced chelation .

Key Observations :

  • Yields depend on aldehyde reactivity and purification methods.
  • Microwave-assisted synthesis (noted in ) can reduce reaction times.

Biological Activity

5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure features a triazole ring substituted with a chlorophenyl group and a pyridinylmethylene amino moiety. The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with appropriate aldehydes and amines under controlled conditions to yield the desired thiol derivative.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial properties. A study reported that compounds similar to this compound showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 62.5 µg/mL .

Microorganism MIC (µg/mL) MBCK (µg/mL)
Escherichia coli31.25 - 62.562.5 - 125
Staphylococcus aureus31.25 - 62.562.5 - 125
Pseudomonas aeruginosa31.25 - 62.562.5 - 125
Candida albicans31.25 - 62.562.5 - 125

Anticancer Activity

In vitro studies have indicated that triazole derivatives can inhibit cancer cell migration and proliferation. One specific derivative was noted for its selective activity against cancer cells in three-dimensional cultures, suggesting potential as an antimetastatic agent . The compound's activity may be attributed to its ability to interfere with cellular pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components:

  • Chlorophenyl Substitution : Enhances antimicrobial potency.
  • Pyridinylmethylene Group : Contributes to anticancer activity through selective targeting of malignant cells.
  • Thiol Functionality : Plays a crucial role in the reactivity and interaction with biological targets.

Study on Antimicrobial Properties

A comprehensive study evaluated various S-substituted derivatives of triazole-3-thiols against pathogenic microorganisms. The results indicated that while variations in substituents did not significantly alter antimicrobial effectiveness, certain modifications led to enhanced antifungal properties against strains like Candida albicans .

Evaluation of Anticancer Potential

Another investigation focused on the anticancer effects of triazole derivatives in cellular models revealed that specific compounds induced apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:
The synthesis typically involves cyclization of hydrazide derivatives with thiourea or thiosemicarbazide precursors. A common approach includes:

Condensation : React 2-chlorobenzohydrazide with pyridine-3-carboxaldehyde in ethanol under reflux to form the Schiff base intermediate.

Cyclization : Treat the intermediate with thiourea in the presence of a base (e.g., NaOH) to form the triazole-thiol core .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for high-purity yields .
Key Considerations : Solvent choice (ethanol vs. methanol) impacts reaction kinetics, and excess thiourea ensures complete cyclization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyridine/chlorophenyl) and thiol protons (δ ~13.5 ppm, broad) .
  • IR Spectroscopy : Confirm the thiol (-SH) stretch (~2550 cm⁻¹) and C=N imine bond (~1600 cm⁻¹) .
  • LC-MS/HR-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 359.05 for C₁₄H₁₁ClN₅S) and isotopic patterns for chlorine .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Advanced: How do structural modifications (e.g., substituents on the triazole or pyridine rings) affect alkaline phosphatase inhibition?

Methodological Answer:

  • SAR Insights :
    • Chlorophenyl vs. Methoxyphenyl : Chlorine at the 2-position enhances hydrophobicity and binding to the enzyme’s active site (IC₅₀ = 1.50 μM vs. 4.89 μM for methoxy analogs) .
    • Pyridine Substitution : 3-Pyridylmethylene improves π-π stacking with aromatic residues compared to furan or thiophene derivatives .
  • Experimental Validation :
    • Use enzyme inhibition assays (e.g., colorimetric pNPP hydrolysis) with purified alkaline phosphatase .
    • Compare IC₅₀ values across analogs via dose-response curves (0.1–100 μM range) .

Advanced: What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADME Prediction :
    • SwissADME : Input SMILES to calculate LogP (~2.8), solubility (LogS = -4.2), and blood-brain barrier permeability (low) .
    • PASS Online : Predict antimicrobial (Pa = 0.72) and anticancer (Pa = 0.65) activity based on structural analogs .
  • Toxicity Screening :
    • ProTox-II : Estimate LD₅₀ (e.g., 300 mg/kg, Category III) and hepatotoxicity risk via cytochrome P450 binding .
    • Molecular Docking : Simulate interactions with hERG channels to assess cardiac toxicity .

Advanced: How can in vitro cytotoxicity assays be optimized for this compound?

Methodological Answer:

  • Cell Lines : Use human cancer lines (e.g., MCF-7, Hep-G2) with non-cancerous controls (e.g., HEK-293) .
  • Protocol :
    • Dose Range : 1–100 μM, 48–72 hr exposure.
    • Viability Assay : MTT or resazurin reduction, measuring absorbance at 570 nm .
    • Data Normalization : Express results as % inhibition vs. vehicle control (DMSO <0.1%) .
  • Validation : Compare IC₅₀ values with cisplatin (positive control) and confirm apoptosis via caspase-3/7 assays .

Basic: What are the stability and storage conditions for this compound?

Methodological Answer:

  • Stability :
    • Thermal : Stable at 25°C for 6 months (TGA shows decomposition >200°C) .
    • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiol group .
  • Storage :
    • Desiccate at -20°C under argon to prevent oxidation (-SH to -S-S-) .
    • Solubility: DMSO stock solutions (10 mM) are stable for 1 month at -80°C .

Advanced: How can molecular docking elucidate its mechanism of action against kinase targets?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on triazole-thiol’s ATP-binding site affinity .
  • Docking Workflow :
    • Protein Preparation : Retrieve PDB structures (e.g., 1M17 for EGFR), remove water, add charges.
    • Ligand Preparation : Generate 3D conformers (OpenBabel) and optimize with MMFF94 .
    • Simulation : Use AutoDock Vina with grid boxes centered on ATP pockets. Validate with RMSD clustering (<2.0 Å) .
  • Validation : Compare binding energies (ΔG ≤ -8.0 kcal/mol) and hydrogen bonds (e.g., pyridine N with Lys721 in EGFR) .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% TFA (70:30), flow rate 1 mL/min, λ = 254 nm .
  • LC-MS/MS :
    • Ionization: ESI+ (m/z 359.05 → 214.0 for quantification).
    • LLOQ: 10 ng/mL in plasma with SPE cleanup (C18 cartridges) .

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